molecular formula C11H20N2O6 B15285573 L-Saccharopin

L-Saccharopin

Cat. No.: B15285573
M. Wt: 276.29 g/mol
InChI Key: ZDGJAHTZVHVLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Saccharopin is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). This reaction forms this compound, which is then hydrolyzed by saccharopine dehydrogenase (SDH) to produce glutamate and alpha-aminoadipate semialdehyde .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Saccharopin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Saccharopin exerts its effects through its role in the lysine degradation pathway. The enzyme lysine-ketoglutarate reductase catalyzes the condensation of lysine and alpha-ketoglutarate to form this compound. This compound is then hydrolyzed by saccharopine dehydrogenase to produce glutamate and alpha-aminoadipate semialdehyde . These reactions are crucial for maintaining nitrogen balance and energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Saccharopin is unique due to its specific role in the lysine degradation pathway and its involvement in both biosynthesis and catabolism of lysine. Unlike other similar compounds, this compound is directly involved in the regulation of lysine levels in the body and has significant implications in metabolic disorders .

Properties

IUPAC Name

2-[(5-amino-5-carboxypentyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJAHTZVHVLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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